molecular formula C10H20O B1352341 2-Decen-1-ol CAS No. 22104-80-9

2-Decen-1-ol

Cat. No. B1352341
CAS RN: 22104-80-9
M. Wt: 156.26 g/mol
InChI Key: QOPYYRPCXHTOQZ-HJWRWDBZSA-N
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Description

2-Decen-1-ol is a chemical compound with the molecular formula C10H20O . It has a molecular weight of 156.2652 . It is also known by other names such as trans-2-Decenol, Dec-2-en-1-ol, (2E)-2-Decen-1-ol, (E)-2-Decen-1-ol .


Molecular Structure Analysis

The molecular structure of 2-Decen-1-ol consists of a ten-carbon chain (decene) with a hydroxyl group (-OH) attached to the last carbon . The presence of the double bond and the hydroxyl group makes it an unsaturated primary alcohol .


Physical And Chemical Properties Analysis

2-Decen-1-ol has a molecular weight of 156.2652 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Safety And Hazards

According to the safety data sheet, 2-Decen-1-ol is combustible . It is advised to avoid breathing its mist, gas, or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, medical attention should be sought immediately . It should be stored in a cool, well-ventilated place .

properties

IUPAC Name

(E)-dec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPYYRPCXHTOQZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016140
Record name (E)-2-Decenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Decen-1-ol

CAS RN

18409-18-2, 22104-80-9
Record name trans-2-Decen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18409-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Decenol, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Decen-1-ol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-2-Decenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-decenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-decenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-DECENOL, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T46421D2F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-DECENOL
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032532
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
680
Citations
CE Swift, RT O'Connor, LE Brown… - Journal of the American …, 1949 - ACS Publications
6-Benzoylamino-3, 5-dimethylhexanoic Acid.—3, 5-Di-methylcyclohexanone oxime, 34.4 g., was converted to the benzoylamino acid according to the procedure of Marvel and Eck. 2 …
Number of citations: 7 pubs.acs.org
HV Clontz, ES Niland - Journal of Entomological Science, 2018 - meridian.allenpress.com
… The first step involved the synthesis of 2-decen-1-ol from 2-decenal. 2-Decenal (Fluka) (… product: 2-decen-1-ol (a white solid). The second step involved converting 2-decen-1-ol to (…
Number of citations: 6 meridian.allenpress.com
A Hefetz, SWT Batra - Experientia, 1979 - Springer
… exudates, and identified as geranyl acetate and 2-decen-1-ol … secretion, identified as 2decen-1-ol is presented in figure 2. … On the other hand, 2-decen- 1-ol has never been identified …
Number of citations: 14 link.springer.com
VD Le, XW Zheng, JY Chen… - Journal of the Institute of …, 2012 - Wiley Online Library
Fen‐Daqu is a saccharifying agent and fermentation starter for the production of Chinese liquor Fen (alcoholic spirit) and Fen traditional vinegar. The volatile compounds produced at …
Number of citations: 35 onlinelibrary.wiley.com
YP Utami, AMD Kristiyanti - Jurnal Katalisator, 2022 - publikasi.lldikti10.id
… the component namely 2-Decen-1-ol (C10H20O), … of 2-Decen-1-ol (C10H20O) and 6 hours was 0.125% v/b with the readability of three essential oil characteristics namely 2-Decen-1-ol …
Number of citations: 2 publikasi.lldikti10.id
YOS SUZUKI - core.ac.uk
… The 2-decen-1-ol is, therefore,trans form. From the above mentioned evidence,itisconcludedthat the 22-decadienolisolated from the aScidian is 2-#ra22S,7-cis-decadien-1-ol. …
Number of citations: 0 core.ac.uk
J Kim, SM Seo, SG Lee, SC Shin… - Journal of Agricultural …, 2008 - ACS Publications
… , dodecanal, decanol, and trans-2-decen-1-ol showed 100% nematicidal activity against pine … at 1.0 mg/mL concentration, but only trans-2-decen-1-ol, trans-2-decenal, and decanol …
Number of citations: 180 pubs.acs.org
VK Rao, TK Rao, KS Shivashankara… - Journal of Essential Oil …, 2004 - Taylor & Francis
… The percentage of (E)-2-decen-1-ol, was increased significantly form 5.28 to 6.77% at … also had decanol as the major component followed by (E)-2-decen-1-ol, (E)-2-dodecenal and (E)-2…
Number of citations: 10 www.tandfonline.com
C Deng, G Song, Y Hu, X Zhang - Chromatographia, 2003 - Springer
Fifteen main volatile compounds in ChineseCoriandrum sativum L. were separated and identified by gas chromatography—mass spectrometry (GC-MS) combined with solid-phase …
Number of citations: 35 link.springer.com
KP Padmakumari - Journal of Essential Oil Bearing Plants, 2008 - Taylor & Francis
… Potter and Fagerson 4 reported, that (E)-2-decenal, (E)-2-dodecenal, 2-decen-1-ol, (E)-2-undecenal, decanal and 2-decen-1-ol are the main constituents from fresh green leaves of …
Number of citations: 1 www.tandfonline.com

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